molecular formula C20H20N4O B2734591 N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954822-21-0

N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2734591
CAS No.: 954822-21-0
M. Wt: 332.407
InChI Key: JIIFUQYNYWGJQY-UHFFFAOYSA-N
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Description

N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CID 17719980) is a high-purity chemical compound with the molecular formula C₂₀H₂₀N₄O and a molecular weight of 332.41 g/mol . This 1,2,3-triazole derivative is part of a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their wide range of potential biological activities . Compounds based on the 1,2,3-triazole-4-carboxamide scaffold, such as this one, have been specifically selected from specialized chemical libraries for screening in anticancer research . The triazole ring system is a privileged structure in pharmacology because it can act as a bioisostere for various functional groups, improve solubility and binding affinity to biological targets, and impart favorable pharmacokinetic properties . The structural motif of 1,2,3-triazole-4-carboxamide has been identified as a valuable building block for lead-oriented synthesis, enabling the exploration of a diverse chemical space for identifying new bioactive molecules . This product is intended for research purposes and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

N-benzyl-5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-7-11-17(12-8-14)24-19(16-9-10-16)18(22-23-24)20(25)21-13-15-5-3-2-4-6-15/h2-8,11-12,16H,9-10,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIFUQYNYWGJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Introduction of Substituents: The benzyl, cyclopropyl, and 4-methylphenyl groups are introduced through various substitution reactions. For example, benzylation can be performed using benzyl bromide and a base.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine or through a coupling reaction using carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential therapeutic applications. The triazole moiety is known for its ability to interact with various biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating the efficacy of various triazoles against bacterial strains, this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

The compound has been investigated for various biological activities including antifungal and anticancer properties.

Case Study: Antifungal Properties
In a comparative analysis of several triazole compounds against fungal pathogens, this compound showed notable antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol synthesis in fungal cell membranes .

Enzyme Inhibition

The compound has been explored as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Case Study: Carbonic Anhydrase Inhibition
A study focused on the design of triazole-linked compounds reported that this compound exhibited selective inhibition of specific CA isoforms. This selectivity is crucial for developing drugs with fewer side effects .

Mechanism of Action

The mechanism of action of N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Carboxamides
Compound Name Substituents (Position) Biological Activity Key Findings References
N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-methylphenyl; 5: cyclopropyl; amide: benzyl Not explicitly reported (inferred anticancer/antibacterial) Structural similarity to active analogs; cyclopropyl may enhance lipophilicity and metabolic stability.
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-methoxyphenyl; 5: cyclopropyl; amide: 4-chlorophenyl Anticancer Demonstrated activity in cancer models; methoxy and chloro groups may influence target binding.
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide derivatives 1: 4-chlorophenyl; 5: trifluoromethyl; variable amide groups Anticancer (c-Met inhibition) Selective inhibition of c-Met kinase, inducing apoptosis in MCF-7, HepG2, and other cancer cell lines (GP = 68.09–86.18%).
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives 5: amino; amide: carbamoylmethyl Antibacterial (SOS response inhibition) Low cytotoxicity; targets RecA-mediated LexA cleavage in bacteria. Modular synthesis allows SAR optimization.

Key Observations

  • Substituent Impact on Activity: Position 1 (Aryl Group): The 4-methylphenyl group in the target compound may balance steric and electronic effects compared to bulkier or electron-withdrawing groups (e.g., 4-chlorophenyl in ). Position 5: Cyclopropyl (target compound) vs. trifluoromethyl () or amino () groups influence lipophilicity and target selectivity. Cyclopropyl may enhance membrane permeability, while trifluoromethyl improves enzyme binding. Amide Substituent: The N-benzyl group in the target compound contrasts with carbamoylmethyl () or 4-chlorophenyl (), affecting solubility and pharmacokinetics.
  • Biological Targets :

    • Anticancer analogs (e.g., c-Met inhibitors in ) highlight the scaffold’s adaptability for kinase targeting.
    • Antibacterial derivatives () exploit the triazole core’s ability to disrupt bacterial SOS response pathways.

Biological Activity

N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS number 954822-21-0) is a synthetic organic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC20_{20}H20_{20}N4_{4}O
Molecular Weight332.4 g/mol
CAS Number954822-21-0
StructureChemical Structure

The compound features a triazole ring structure which is known for its ability to interact with various biological targets through hydrogen bonding and π-π interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • NCI-H23 (non-small cell lung cancer)
    • HCT-15 (colon cancer)
    • SF-295 (CNS cancer)
    • NCI/ADR-RES (ovarian cancer)
    • DU-145 (prostate cancer)

The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cell division. The compound acts similarly to colchicine by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase. Docking studies have confirmed that the compound interacts effectively with the colchicine binding site on tubulin .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been found to inhibit the release of TNF-alpha in LPS-stimulated cells, suggesting its potential use in treating inflammatory conditions .

Comparative Studies

A comparative analysis with similar triazole derivatives highlights the unique efficacy of this compound:

Compound NameIC50 (µM)Activity Type
N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-triazole2.8Anticancer
Other Triazole Derivative A5.6Anticancer
Other Triazole Derivative B10.2Anti-inflammatory

Study on Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that this compound exhibited a high level of cytotoxicity with an IC50 value lower than many existing chemotherapeutics .

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in animal models. Administration of N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-triazole resulted in significant tumor reduction compared to control groups .

Q & A

Q. What emerging applications of this compound are being explored beyond oncology and inflammation?

  • Methodological Answer : Investigate metabolic modulation (e.g., glucose uptake in adipocytes via GLUT4 translocation assays) and antimicrobial activity (e.g., MIC determination against Mycobacterium tuberculosis H37Rv) using standardized CLSI protocols .

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